molecular formula C16H12FN5O3 B2836990 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921055-90-5

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2836990
CAS No.: 921055-90-5
M. Wt: 341.302
InChI Key: KQSUPOQSKGPALF-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core, a tetrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The tetrazole ring is then introduced via a cyclization reaction, often using azide and nitrile precursors under acidic conditions . The final step involves coupling the fluorophenyl group to the tetrazole ring, which can be accomplished using standard amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzo[d][1,3]dioxole core can yield quinone derivatives, while reduction of the tetrazole ring can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the benzo[d][1,3]dioxole core can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its structural features. The presence of the benzo[d][1,3]dioxole core, tetrazole ring, and fluorophenyl group in a single molecule provides a unique set of chemical and biological properties that are not found in other compounds .

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-2-1-3-12(7-11)22-15(19-20-21-22)8-18-16(23)10-4-5-13-14(6-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSUPOQSKGPALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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